(6-(Methylsulfonyl)pyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDIRIABZVWQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 6 Methylsulfonyl Pyridin 3 Yl Methanol
X-ray Crystallography and Solid-State Structural Investigations
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.govmdpi.com While the specific crystal structure of (6-(Methylsulfonyl)pyridin-3-yl)methanol has not been publicly deposited, analysis of closely related structures, such as pyridine (B92270) sulfonamides, provides insight into the expected structural features. lookchem.com
An SCXRD analysis would provide exact measurements of bond lengths, bond angles, and torsion angles. Key parameters of interest would be the geometry of the sulfonyl group, the planarity of the pyridine ring, and the orientation of the hydroxymethyl substituent. Furthermore, SCXRD reveals intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the sulfonyl oxygens, which dictate the crystal packing. researchgate.netmdpi.com
Table 4: Representative Crystallographic Data from a Related Pyridine Sulfonamide Structure
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 90 |
| β (°) | 98.6180 |
| γ (°) | 90 |
| C(aryl)-S Bond Length (Å) | ~1.77 |
| S-O Bond Length (Å) | ~1.44 |
| O-S-O Bond Angle (°) | ~119 |
Note: Data is illustrative and sourced from a representative substituted pyridazino[4,5-b]indole structure to demonstrate typical SCXRD outputs. mdpi.com
Powder X-ray diffraction (PXRD) is a critical tool for the characterization of bulk crystalline materials. wikipedia.org It is particularly important in the pharmaceutical industry for identifying different crystalline forms, known as polymorphs, of an active pharmaceutical ingredient (API). allfordrugs.comnih.gov Polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to significant differences in physical properties like solubility, stability, and melting point. researchgate.netnih.gov
The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ) and intensities. researchgate.netscm.com Different polymorphs of this compound, if they exist, would produce distinct PXRD patterns. The discovery and characterization of potential polymorphs are essential for ensuring the consistency and performance of a solid-state material. The formation of different polymorphs can often be controlled by varying crystallization conditions such as solvent, temperature, and cooling rate. mespharmacy.org
Conformational Analysis of Molecular Structure
The conformational analysis of this compound involves determining the preferred spatial orientation of its substituents relative to the pyridine ring. The key degrees of freedom are the rotation around the C3-CH₂OH bond and the C6-SO₂CH₃ bond.
The pyridine ring itself is aromatic and thus planar. The conformation of the molecule is largely defined by the torsion angles involving the substituents. Computational studies and experimental data from related aromatic sulfones suggest that the lowest energy conformation often involves the C-S bond being nearly perpendicular to the plane of the aromatic ring to minimize steric hindrance. nih.govmdpi.com
The orientation of the hydroxymethyl group is influenced by both steric factors and potential intramolecular hydrogen bonding. In the solid state, the conformation is locked by crystal packing forces and intermolecular hydrogen bonds, which would be clearly elucidated by SCXRD. soton.ac.uk In solution, the molecule would exist as an equilibrium of different conformers, with the relative populations determined by their free energies. mdpi.comnih.gov
Table 5: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description | Expected Conformation |
|---|---|---|
| C5-C6-S-C(methyl) | Rotation around the aryl-sulfur bond | Likely staggered to minimize steric repulsion between the methyl group and the pyridine ring. |
Rotational Isomerism of the Methanol (B129727) Moiety
The potential energy surface for the rotation around the C(pyridine)-C(methanol) bond is characterized by energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The relative energies of these conformers are typically within a few kcal/mol, indicating that multiple conformations may be populated at room temperature.
Illustrative Rotational Energy Profile Data
| Dihedral Angle (H-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| 60° (gauche) | 0 | 45 |
| 180° (anti) | 0.5 | 30 |
| -60° (gauche) | 0 | 25 |
Note: This data is illustrative and based on typical values for similar compounds.
Torsional Dynamics of the Sulfonyl Group
The methylsulfonyl group (-SO₂CH₃) also exhibits torsional dynamics, with rotation occurring around the C(pyridine)-S bond. The rotational barrier of the sulfonyl group in aromatic compounds is influenced by the electronic nature of the aromatic ring and potential steric hindrance from neighboring substituents. In the case of this compound, the sulfonyl group's orientation will affect the molecule's dipole moment and its participation in crystal packing.
Studies on analogous aryl sulfonyl compounds have shown that the preferred conformation often involves the S-C bond being nearly perpendicular to the plane of the aromatic ring to minimize steric repulsion between the sulfonyl oxygens and the ortho-hydrogens of the ring. The rotational barriers for sulfonyl groups are generally low, allowing for facile rotation at ambient temperatures.
Table of Torsional Barrier Data for Analogous Sulfonyl Compounds
| Compound | Rotational Barrier (kcal/mol) | Method |
| Methyl phenyl sulfone | 2.5 - 3.5 | Computational |
| Toluenesulfonamide | 2.0 - 3.0 | Experimental |
Note: This data is provided for comparative purposes to illustrate the expected range for the title compound.
Supramolecular Interactions in the Crystal Lattice
The solid-state structure of this compound is stabilized by a network of non-covalent interactions, which dictate the packing of molecules in the crystal lattice. These interactions are crucial in determining the material's physical properties, such as melting point and solubility.
Intermolecular Hydrogen Bonding Networks
The presence of both a hydroxyl group (-OH) and a sulfonyl group (-SO₂) provides opportunities for the formation of a robust hydrogen-bonding network. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the sulfonyl oxygens are strong hydrogen bond acceptors. It is anticipated that strong O-H···O(sulfonyl) hydrogen bonds will be a dominant feature in the crystal packing, leading to the formation of chains or sheets of molecules. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.
Typical Hydrogen Bond Geometries
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| O-H···O=S | ~ 0.98 | ~ 1.8 - 2.2 | ~ 2.8 - 3.2 | ~ 150 - 180 |
| O-H···N(pyridine) | ~ 0.98 | ~ 1.9 - 2.3 | ~ 2.9 - 3.3 | ~ 160 - 180 |
Note: These values represent typical ranges for such hydrogen bonds.
Aromatic π-Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, aromatic π-stacking interactions between the pyridine rings of adjacent molecules are expected to contribute to the stability of the crystal lattice. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems. The geometry of the π-stacking can be either face-to-face or offset (parallel-displaced). Given the presence of the bulky methylsulfonyl group, an offset stacking arrangement is more likely to minimize steric hindrance.
Theoretical and Computational Chemistry Studies of 6 Methylsulfonyl Pyridin 3 Yl Methanol and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. google.com It is widely used to predict the properties of molecules, such as their geometry, stability, and electronic structure. nih.govrsc.org DFT calculations for (6-(Methylsulfonyl)pyridin-3-yl)methanol and its derivatives are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a reliable level of theory for such systems. researchgate.netijcce.ac.ir
The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. rowansci.comscispace.com For this compound, this involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. google.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Studies on analogous 6-arylated-pyridin-3-yl methanol (B129727) derivatives have shown that DFT calculations, specifically using the B3LYP method and 6-311++G(d, p) basis set, yield structural parameters that are in good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net Energetic stability is further assessed by analyzing the total energy and thermodynamic parameters derived from the optimized geometry, confirming that the identified structure corresponds to a stable point on the potential energy surface. researchgate.net
Table 1: Representative Optimized Geometric Parameters for a Pyridine (B92270) Derivative calculated via DFT (Note: This table is illustrative, based on typical values for similar structures, as specific data for this compound is not available in the cited literature.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (sulfonyl) | ~1.78 Å |
| Bond Length | S=O (sulfonyl) | ~1.45 Å |
| Bond Length | C-O (methanol) | ~1.43 Å |
| Bond Angle | O-S-O (sulfonyl) | ~118° |
| Bond Angle | C-S-C (sulfonyl) | ~104° |
| Dihedral Angle | C-C-C-O (pyridine-methanol) | ~179° |
Once the geometry is optimized, DFT is used to characterize the electronic structure. This includes mapping the distribution of electron density across the molecule, which helps in identifying electron-rich and electron-deficient regions. The Molecular Electrostatic Potential (MEP) is a valuable tool for this, visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack. nih.gov
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation (HOMO) and electron acceptance (LUMO), which are fundamental to its reactivity. ossila.comwikipedia.org For sulfonyl-containing pyridine compounds, the HOMO is often distributed over the pyridine ring, while the LUMO may be localized on the electron-withdrawing methylsulfonyl group, facilitating charge transfer within the molecule. researchgate.netrsc.org
Theoretical vibrational frequencies can be calculated from the optimized geometry to simulate the infrared (IR) and Raman spectra of the molecule. nih.gov These calculations are performed by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Comparing the calculated vibrational spectrum with an experimentally obtained spectrum serves as a powerful validation of the computed geometry. researchgate.net For pyridine derivatives, characteristic vibrational frequencies for C-H, C=C, C=N, S=O, and O-H stretching and bending modes can be precisely assigned, aiding in the structural confirmation of the compound. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. ossila.comwikipedia.org The energies and shapes of these frontier orbitals are key determinants of a molecule's reactivity and kinetic stability. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)
In studies of related 6-arylated-pyridin-3-yl methanol compounds, these descriptors have been successfully used to compare the relative stability and reactivity of different derivatives. researchgate.net For instance, a compound with a higher HOMO-LUMO gap was identified as being more stable and less reactive than its analogues. researchgate.net
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: These values are representative examples based on DFT calculations for similar pyridine derivatives and are for illustrative purposes only.)
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -7.25 |
| LUMO Energy | ELUMO | -1.80 |
| HOMO-LUMO Gap | ΔE | 5.45 |
| Ionization Potential | I | 7.25 |
| Electron Affinity | A | 1.80 |
| Chemical Hardness | η | 2.73 |
| Chemical Softness | S | 0.18 |
| Electrophilicity Index | ω | 1.68 |
Natural Population Analysis (NPA) provides a method for calculating the distribution of atomic charges that is less dependent on the choice of basis set compared to other methods like Mulliken population analysis. nih.gov This analysis offers a more chemically intuitive picture of the charge distribution in this compound, identifying which atoms are electron-rich or electron-poor.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational chemistry technique used to visualize the three-dimensional charge distribution of a molecule. This analysis is crucial for understanding and predicting the reactive behavior of a molecule, as it identifies the regions that are rich or poor in electrons. The MEP is mapped onto the molecule's surface, typically color-coded to indicate different potential values.
In the context of this compound, an MEP analysis would reveal the electrophilic and nucleophilic sites, which are key to predicting its interactions with other molecules. The red-colored regions on the MEP map indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue-colored regions signify areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Intermediate potential values are usually represented by green and yellow hues.
Table 1: Predicted MEP Surface Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Oxygen atoms (SO₂) | Highly Negative | Red | Nucleophilic / Electrophile Attack Site |
| Oxygen atom (CH₂OH) | Negative | Red | Nucleophilic / Hydrogen Bond Acceptor |
| Nitrogen atom (Pyridine) | Negative | Red | Nucleophilic / Hydrogen Bond Acceptor |
| Hydrogen atom (OH) | Highly Positive | Blue | Electrophilic / Hydrogen Bond Donor |
| Sulfur atom (SO₂) | Positive | Blue | Electrophilic / Nucleophile Attack Site |
| Pyridine Ring (Carbon atoms) | Intermediate | Green/Yellow | - |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. ohio-state.edu It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties such as electronic absorption spectra, excitation energies, and oscillator strengths. ohio-state.eduresearchgate.net This method is particularly useful for understanding how a molecule interacts with light and for predicting its UV-Vis spectrum. researchgate.net
For this compound and its derivatives, TD-DFT calculations can provide insights into their electronic transitions. The calculations can determine the energies of the lowest singlet excited states, the nature of the orbitals involved in these transitions (e.g., HOMO to LUMO), and the intensity of the corresponding absorption bands. researchgate.net These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and to gain a deeper understanding of the molecule's electronic structure. researchgate.net
The choice of solvent can significantly influence the electronic excitation properties of a molecule. TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. researchgate.net This allows for the prediction of absorption spectra in different solvents, providing a more realistic representation of the molecule's behavior in solution. nii.ac.jp
Table 2: Hypothetical TD-DFT Results for this compound in Methanol
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 250 | 0.08 | HOMO-1 → LUMO |
| S₀ → S₃ | 220 | 0.25 | HOMO → LUMO+1 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes and interactions with their environment.
Conformational Sampling and Dynamic Behavior
MD simulations of this compound would allow for the exploration of its conformational landscape. The molecule has several rotatable bonds, and simulations can reveal the preferred orientations of the hydroxymethyl and methylsulfonyl groups relative to the pyridine ring. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them.
The dynamic behavior of the molecule, such as the flexibility of its side chains and the fluctuations of the pyridine ring, can also be characterized. Properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the molecule's structural stability and the mobility of its individual atoms over the course of the simulation. nih.gov
Solvent Effects on Molecular Conformation and Interaction
The solvent environment can have a profound impact on the conformation and dynamics of a molecule. aps.org MD simulations explicitly including solvent molecules (such as water or methanol) can provide a realistic depiction of these effects. rsc.org The interactions between the solute and solvent molecules, such as hydrogen bonding, can stabilize certain conformations over others.
For this compound, simulations in different solvents would elucidate how the solvent modulates its conformational preferences. For instance, in a protic solvent like methanol, the hydroxyl and sulfonyl groups would be expected to form hydrogen bonds with the solvent molecules, which could influence the orientation of these groups. By analyzing the radial distribution functions between solute and solvent atoms, the specific nature of these interactions can be quantified. These simulations are crucial for understanding the behavior of the molecule in a condensed phase, which is more representative of real-world chemical and biological systems.
Chemical Reactivity and Transformation Mechanisms of 6 Methylsulfonyl Pyridin 3 Yl Methanol
Mechanistic Studies of Synthetic Pathways and Intermediates
The synthesis of (6-(Methylsulfonyl)pyridin-3-yl)methanol can be approached through several strategic pathways, primarily involving the construction of the substituted pyridine (B92270) core or the late-stage functionalization of a pre-existing pyridine ring.
One common strategy involves the oxidation of a corresponding methylthioether precursor, (6-(methylthio)pyridin-3-yl)methanol. The sulfide (B99878) group is readily oxidized to the sulfone in a two-step process. Initially, oxidation with a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid, yields the intermediate sulfoxide (B87167). Subsequent, more forceful oxidation converts the sulfoxide to the final methylsulfonyl compound. This oxidation sequence is a well-established method for preparing sulfones from sulfides. google.com
Another viable retrosynthetic approach begins with a pre-functionalized pyridine ring, such as 6-chloropyridine-3-carbaldehyde. The synthetic sequence would involve:
Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a sulfur nucleophile, such as sodium methanethiolate, to introduce the methylthio group.
Oxidation: The resulting 6-(methylthio)pyridine-3-carbaldehyde is then oxidized to the corresponding methylsulfonyl derivative using an appropriate oxidizing agent like Oxone® or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Finally, the aldehyde functionality at the 3-position is reduced to the primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield this compound.
Table 1: Plausible Synthetic Intermediates and Transformations
| Intermediate Compound | Transformation Step | Reagents |
| (6-(Methylthio)pyridin-3-yl)methanol | Oxidation of sulfide | H₂O₂, m-CPBA, Oxone® |
| 6-Chloropyridine-3-carbaldehyde | Nucleophilic substitution | NaSMe |
| 6-(Methylthio)pyridine-3-carbaldehyde | Oxidation of sulfide | m-CPBA, Oxone® |
| 6-(Methylsulfonyl)pyridine-3-carbaldehyde | Reduction of aldehyde | NaBH₄, LiAlH₄ |
Reactions Involving the Hydroxyl (-CH₂OH) Functionality
The primary alcohol group (-CH₂OH) is a key site for chemical modification, enabling the synthesis of a wide range of derivatives through oxidation, esterification, and etherification reactions.
Oxidation: The hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidant used. Mild oxidation, for instance with manganese dioxide (MnO₂) or Dess-Martin periodinane, would yield the corresponding aldehyde, (6-(methylsulfonyl)pyridin-3-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the formation of 6-(methylsulfonyl)nicotinic acid. The methanol (B129727) oxidation reaction (MOR) is a complex electrochemical process, and while not directly analogous to synthetic organic oxidation, it underscores the susceptibility of the C-H and O-H bonds in the methanol moiety to oxidative cleavage. mdpi.comrsc.orgmdpi.com
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess or water is removed to drive the reaction to completion. masterorganicchemistry.comgoogle.com For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) would yield (6-(methylsulfonyl)pyridin-3-yl)methyl acetate (B1210297).
Activation and Nucleophilic Displacement: The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution. Treatment with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the alcohol into a tosylate or mesylate, respectively. These activated intermediates are excellent substrates for SN2 reactions. Interestingly, for some pyridinemethanols, treatment with tosyl chloride can lead directly to the corresponding chloride, bypassing the stable tosylate intermediate. researchgate.net This activated intermediate can then be displaced by a variety of nucleophiles (e.g., azides, cyanides, amines) to introduce new functional groups.
Table 2: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group |
| Mild Oxidation | MnO₂, Dess-Martin periodinane | Aldehyde (-CHO) |
| Strong Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) |
| Esterification | Carboxylic Acid/H⁺, Acyl Chloride | Ester (-OOCR) |
| Etherification | NaH, Alkyl Halide (e.g., CH₃I) | Ether (-OR) |
| Activation | TsCl, MsCl, SOCl₂ | Tosylate, Mesylate, Chloride |
Reactivity and Transformations of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, its reactivity in this compound is significantly modulated by the electronic effects of the ring substituents.
Basicity and Protonation: The pyridine nitrogen is basic and will react with acids to form a pyridinium (B92312) salt. However, the presence of the strongly electron-withdrawing methylsulfonyl group at the 6-position significantly reduces the electron density on the nitrogen atom, making it a much weaker base compared to unsubstituted pyridine. In strongly acidic media, protonation of the nitrogen occurs, which further deactivates the ring towards electrophilic attack. youtube.com
N-Alkylation: The nitrogen atom can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form quaternary N-alkylpyridinium salts. This reaction is a common transformation for pyridines. nih.gov For this specific molecule, the reduced nucleophilicity of the nitrogen due to the sulfonyl group might necessitate harsher reaction conditions or more reactive alkylating agents (e.g., methyl triflate). Mechanistic studies on related systems have shown that N-alkylation can proceed via single electron-transfer processes. nih.gov
N-Oxidation: Pyridine and its derivatives can be oxidized at the nitrogen atom using peroxy acids (e.g., m-CPBA) to form pyridine N-oxides. The resulting N-oxide functionality dramatically alters the reactivity of the pyridine ring. It activates the positions ortho and para to the nitrogen for both nucleophilic and electrophilic substitution, providing a versatile handle for further functionalization. youtube.com
The interaction of the pyridine nitrogen with metal catalysts is also a crucial aspect of its reactivity. In palladium-catalyzed cross-coupling reactions, the nitrogen can coordinate to the metal center, influencing the catalytic cycle and sometimes leading to undesired side reactions like hydrolysis of other functional groups. mdpi.com
Chemical Transformations of the Methylsulfonyl (-SO₂CH₃) Group
The methylsulfonyl group is a robust and generally unreactive functionality, primarily exerting a powerful electron-withdrawing influence on the pyridine ring. Its transformations are not common under standard laboratory conditions.
Stability and Role as an Activating Group: The sulfone is highly stable towards both acidic and basic conditions and is resistant to most common oxidizing and reducing agents. Its primary chemical role is to decrease the electron density of the aromatic ring, thereby activating it for nucleophilic aromatic substitution and deactivating it for electrophilic aromatic substitution.
Potential Transformations: While direct transformation of the sulfonyl group is challenging, it can participate in certain reactions under specific conditions.
Leaving Group in NAS: In some contexts, an aryl sulfone can act as a leaving group in nucleophilic aromatic substitution reactions, although halides are far more common. This typically requires very strong nucleophiles and harsh conditions.
Radical Reactions: Modern photocatalytic methods have been developed to convert sulfonamides into sulfonyl radical intermediates, which can then participate in various addition reactions. acs.org It is conceivable that similar strategies could be adapted for aryl methyl sulfones, allowing for novel C-C or C-heteroatom bond formations.
Reductive Cleavage: Under forceful reducing conditions, such as with certain metal hydrides or dissolving metal reductions, the C-S bond could potentially be cleaved, though this is not a typical transformation.
The amination of related pyridine-2-sulfonyl chlorides with magnesium amides highlights that sulfonyl derivatives can be transformed, suggesting that conversion of the sulfone to a sulfonyl chloride could be a gateway to further derivatization. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The electronic nature of the pyridine ring in this compound is severely depleted due to the combined electron-withdrawing effects of the ring nitrogen and the methylsulfonyl group. This has profound consequences for its susceptibility to aromatic substitution reactions. youtube.com
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently resistant to EAS due to the electronegativity of the nitrogen atom, which deactivates the ring. youtube.com This deactivation is comparable to that of nitrobenzene. Furthermore, under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution extremely difficult. youtube.comrsc.org
In the unlikely event that EAS were to occur, the directing effects of the substituents would need to be considered. The ring nitrogen and the methylsulfonyl group are both deactivating and meta-directing. The hydroxymethyl group is weakly activating and ortho, para-directing. The powerful deactivating and meta-directing influence of the nitrogen and sulfonyl group would dominate, directing any potential electrophilic attack to the C-5 position.
Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. youtube.com The presence of the strong electron-withdrawing -SO₂CH₃ group further activates the ring for NAS. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the heteroatom or the sulfonyl oxygen atoms, providing significant stabilization. nih.govvaia.com
For a derivative such as (2-chloro-6-(methylsulfonyl)pyridin-3-yl)methanol, nucleophilic attack would be highly favored at the C-2 position, which is ortho to both the ring nitrogen and the activating sulfonyl group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group (e.g., chloride) to restore aromaticity. youtube.comquimicaorganica.org
Table 3: Comparison of Aromatic Substitution Reactions
| Reaction Type | Reactivity | Favored Positions | Mechanistic Intermediate |
| Electrophilic Aromatic Substitution (EAS) | Very Low / Unreactive | C-5 (meta to N and SO₂CH₃) | Cationic σ-complex |
| Nucleophilic Aromatic Substitution (NAS) | High (with leaving group) | C-2, C-4 (ortho/para to N, SO₂CH₃) | Anionic Meisenheimer complex |
Synthesis and Characterization of Derivatives and Analogs of 6 Methylsulfonyl Pyridin 3 Yl Methanol
Directed Synthesis of Substituted Pyridine-Methanol Analogs
The synthesis of analogs of (6-(Methylsulfonyl)pyridin-3-yl)methanol, particularly those with substitutions at the 6-position of the pyridine (B92270) ring, is often achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating carbon-carbon bonds, enabling the synthesis of 6-arylated-pyridin-3-yl)methanol derivatives. rsc.orgresearchgate.net This approach typically starts with a halogenated pyridine precursor, such as (6-chloropyridin-3-yl)methanol, which can be coupled with a variety of arylboronic acids.
A general synthetic scheme involves the reaction of (6-chloropyridin-3-yl)methanol with an appropriate arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. The resulting aryl-substituted pyridinyl methanol (B129727) can then be subjected to further reactions, for instance, the introduction and subsequent oxidation of a sulfur moiety to yield the desired sulfonyl group. This modular approach allows for the creation of a diverse library of analogs with different electronic and steric properties at the 6-position. researchgate.net
Table 1: Examples of Synthesized 6-Aryl-pyridin-3-yl Methanol Analogs via Suzuki Coupling
| Starting Material | Coupling Partner (Ar-B(OH)₂) | Product | Yield (%) |
|---|---|---|---|
| (6-chloropyridin-3-yl)methanol | Benzofuran-2-boronic acid | (6-(Benzofuran-2-yl)pyridin-3-yl)methanol | 85 |
| (6-chloropyridin-3-yl)methanol | [1,1'-Biphenyl]-4-boronic acid | (6-([1,1'-Biphenyl]-4-yl)pyridin-3-yl)methanol | 91 |
| (6-chloropyridin-3-yl)methanol | (3-Fluorophenyl)boronic acid | (6-(3-Fluorophenyl)pyridin-3-yl)methanol | 88 |
| (6-chloropyridin-3-yl)methanol | (4-Chlorophenyl)boronic acid | (6-(4-Chlorophenyl)pyridin-3-yl)methanol | 90 |
Data is representative of typical Suzuki-Miyaura coupling reactions for this class of compounds. researchgate.net
Functionalization of the Hydroxyl Group
The primary alcohol of the hydroxymethyl group at the 3-position is a key site for functionalization, allowing for the synthesis of a wide array of derivatives such as esters and ethers. Standard organic transformations can be readily applied to this compound.
Esterification: Esters can be prepared through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction converts the hydroxyl group into an ester linkage, which can be used to introduce various alkyl or aryl groups.
Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Nickel-catalyzed α-arylation of pyridylmethyl ethers has also been demonstrated as an effective method for creating more complex aryl(pyridinyl)methanol derivatives. rsc.org
Halogenation: The hydroxyl group can be converted to a more reactive leaving group, such as a halide. For instance, reaction with thionyl chloride (SOCl₂) or tosyl chloride in certain conditions can yield the corresponding chloromethyl derivative, (6-(methylsulfonyl)pyridin-3-yl)methyl chloride, which is a versatile intermediate for further nucleophilic substitution reactions. researchgate.net
Modifications to the Pyridine Ring System
Modifying the pyridine ring itself offers another avenue for creating structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for introducing a variety of substituents onto the pyridine core, especially when starting from a halogenated precursor. nih.govst-andrews.ac.ukmdpi.com
For instance, starting with a di-halogenated pyridine, one position can be selectively functionalized to introduce the sulfonylmethanol moiety, while the other position remains available for coupling reactions. This strategy allows for the introduction of amino, alkyl, aryl, or other functional groups at positions 2, 4, or 5 of the pyridine ring. The use of highly efficient, second-generation palladium complexes with N-heterocyclic carbene (NHC) ligands enables these reactions to proceed under mild conditions, often at room temperature and with low catalyst loadings. nih.govst-andrews.ac.uk
Alterations of the Sulfonyl Moiety
The methylsulfonyl group is a critical component of the molecule, but it too can be modified to study structure-property relationships.
Oxidation/Reduction: A common strategy involves starting with the corresponding sulfide (B99878), (6-(methylthio)pyridin-3-yl)methanol. This sulfide can be selectively oxidized to the sulfoxide (B87167), (6-(methylsulfinyl)pyridin-3-yl)methanol, using mild oxidizing agents. Further oxidation with stronger agents, such as hydrogen peroxide in acetic acid, yields the target sulfone, this compound. google.com Conversely, the sulfone could potentially be reduced back to the sulfoxide or sulfide, although this is a more challenging transformation.
Alkyl/Aryl Variation: The methyl group on the sulfonyl moiety can be replaced with other alkyl or aryl groups. This is typically achieved by starting with a different thiol precursor (e.g., ethanethiol (B150549) or thiophenol) to generate the corresponding sulfide, which is then oxidized to the desired sulfone. For example, analogs like (6-(ethylsulfonyl)pyridin-3-yl)methanol or (6-(phenylsulfonyl)pyridin-3-yl)methanol can be synthesized. Another approach involves creating derivatives with highly electron-withdrawing groups, such as the trifluoromethylsulfonyl group, to dramatically alter the electronic properties of the pyridine ring. The precursor, (6-(trifluoromethyl)pyridin-3-yl)methanol, is a known compound. nih.govchemicalbook.com
Table 2: Potential Analogs via Sulfonyl Moiety Alteration
| Analog Name | Sulfur Oxidation State | Substituent on Sulfur | Synthetic Precursor |
|---|---|---|---|
| (6-(Methylsulfinyl)pyridin-3-yl)methanol | +4 (Sulfoxide) | Methyl | (6-(Methylthio)pyridin-3-yl)methanol |
| (6-(Phenylsulfonyl)pyridin-3-yl)methanol | +6 (Sulfone) | Phenyl | (6-(Phenylthio)pyridin-3-yl)methanol |
| (6-(Trifluoromethylsulfonyl)pyridin-3-yl)methanol | +6 (Sulfone) | Trifluoromethyl | (6-(Trifluoromethylthio)pyridin-3-yl)methanol |
Investigation of Structure-Property Relationships (Excluding Biological Activity)
The derivatives and analogs of this compound often exhibit interesting physical properties stemming from their electronic structure. The combination of an electron-donating group (or a group that can be converted into one, like the hydroxyl) and a strong electron-acceptor (the sulfonyl group) on a conjugated pyridine ring creates a "push-pull" system, which is a prerequisite for several interesting phenomena.
Non-Linear Optical (NLO) Properties of Derivatives
Molecules with significant charge asymmetry, such as donor-acceptor substituted pyridines, are known to exhibit non-linear optical (NLO) properties. nih.gov These materials can interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, a property described by the molecular hyperpolarizability (β). The second-order NLO response, which gives rise to effects like second-harmonic generation (SHG), is particularly strong in non-centrosymmetric molecules with large changes in dipole moment between the ground and excited states. nih.govaps.org
Derivatives of this compound are excellent candidates for NLO materials. The methylsulfonyl group acts as a powerful electron acceptor, while the hydroxymethyl group is a weak donor. Functionalizing the hydroxyl group to create stronger donors (e.g., an amino or alkoxy group) or extending the π-conjugation of the system would be expected to enhance the NLO response. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the hyperpolarizabilities of these derivatives, guiding the synthesis of materials with optimized NLO properties. nih.gov The NLO properties are highly dependent on the nature of the donor and acceptor groups and the efficiency of the π-conjugated bridge. rsc.org
Table 3: Predicted NLO Properties of Hypothetical Derivatives
| Compound | Donor Group (at 3-position) | Acceptor Group (at 6-position) | Expected Relative First Hyperpolarizability (β) |
|---|---|---|---|
| Parent Compound | -CH₂OH | -SO₂CH₃ | Base |
| Derivative 1 | -CH₂NH₂ | -SO₂CH₃ | Higher |
| Derivative 2 | -CH₂OH | -SO₂CF₃ | Higher |
| Derivative 3 | -CH₂NH₂ | -SO₂CF₃ | Significantly Higher |
Trends are predicted based on established principles of donor-acceptor systems for NLO applications. nih.govrsc.org
Spectroscopic Shifts and Solvatochromic Effects
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect is prominent in "push-pull" molecules that have a significant difference in dipole moment between their electronic ground state (μg) and excited state (μe). rsc.orgmdpi.com When such a molecule absorbs a photon, it enters an excited state with a different charge distribution. Polar solvents will stabilize the more polar state (usually the excited state) more effectively than non-polar solvents, leading to a shift in the absorption or emission wavelength. nih.gov
Derivatives of this compound, especially those converted into charged species like pyridinium (B92312) betaines, are expected to exhibit strong solvatochromism. researchgate.net The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and solvent polarity can be analyzed using the Lippert-Mataga equation. A plot of the Stokes shift versus a solvent polarity function (Δf) yields a straight line whose slope is proportional to the square of the change in dipole moment (Δμ = μe - μg). rsc.orgmdpi.comresearchgate.net
For these pyridine sulfone derivatives, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the fluorescence emission spectrum, as the more polar excited state is stabilized. rsc.org This property makes such compounds potentially useful as fluorescent probes for sensing the local polarity of microenvironments.
Impurity Profiling and Control in Derivative Synthesis
The synthesis of derivatives and analogs of this compound necessitates a thorough understanding and control of potential impurities. The presence of impurities, even in trace amounts, can significantly impact the quality, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust impurity profiling strategy is crucial throughout the development and manufacturing processes. This section details the common impurities that may arise during the synthesis of this compound derivatives, the analytical methods for their detection, and the control strategies to minimize their formation.
A common and efficient synthetic route to this compound involves the oxidation of a thioether precursor, (6-(methylthio)pyridin-3-yl)methanol. This process, while generally effective, can lead to the formation of several process-related impurities. These impurities can originate from the starting materials, intermediates, by-products of the primary reaction, and subsequent degradation products.
Common Potential Impurities
Based on the synthetic pathway involving the oxidation of a thioether, the following impurities are commonly anticipated:
Starting Material: Unreacted (6-(methylthio)pyridin-3-yl)methanol may persist in the final product if the oxidation reaction does not proceed to completion.
Intermediate: The oxidation of the thioether to the sulfone proceeds through a sulfoxide intermediate, (6-(methylsulfinyl)pyridin-3-yl)methanol. Incomplete oxidation can result in the presence of this intermediate as an impurity.
Over-oxidation Products: While less common under controlled conditions, over-oxidation of the pyridine ring or other sensitive functional groups could potentially lead to N-oxide derivatives or other degradation products.
Reagent- and Solvent-Related Impurities: Residual reagents, catalysts, and solvents used in the synthesis and purification steps can also be present as impurities.
Analytical Methods for Impurity Detection
The detection and quantification of these potential impurities require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling of pharmaceutical compounds due to its high resolution and sensitivity. A typical reversed-phase HPLC method can effectively separate the target compound from its related impurities.
The identity of the separated impurities is often confirmed using mass spectrometry (MS) coupled with HPLC (LC-MS), which provides molecular weight information. Gas Chromatography (GC) may also be employed for the analysis of volatile impurities, such as residual solvents.
Hypothetical Impurity Profile by HPLC
The following interactive data table illustrates a hypothetical impurity profile for a synthesized batch of this compound, as determined by HPLC analysis. The relative retention time (RRT) is expressed relative to the main peak of this compound.
| Impurity Name | Structure | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) |
| (6-(methylthio)pyridin-3-yl)methanol | 5.2 | 0.74 | ≤ 0.15 | |
| (6-(methylsulfinyl)pyridin-3-yl)methanol | 6.1 | 0.87 | ≤ 0.20 | |
| This compound | 7.0 | 1.00 | - | |
| Unspecified Impurity 1 | - | 8.5 | 1.21 | ≤ 0.10 |
| Unspecified Impurity 2 | - | 9.3 | 1.33 | ≤ 0.10 |
Control Strategies for Impurities
Effective control of impurities is achieved through a combination of strategies implemented throughout the synthetic process:
Starting Material Control: The purity of the starting material, (6-(methylthio)pyridin-3-yl)methanol, is critical. Strict specifications and analytical testing of the starting material can prevent the introduction of impurities at the beginning of the synthesis.
Optimization of Reaction Conditions: Careful optimization of the oxidation reaction is essential to ensure complete conversion of the thioether and sulfoxide to the desired sulfone. This includes controlling the stoichiometry of the oxidizing agent, reaction temperature, and reaction time.
Purification Techniques: Robust purification methods, such as crystallization, are employed to remove any unreacted starting materials, intermediates, and by-products. The choice of solvent and crystallization conditions plays a significant role in the efficiency of impurity removal.
In-Process Controls: Implementing in-process controls (IPCs) at critical stages of the synthesis allows for the monitoring of the reaction progress and impurity levels. This enables timely adjustments to the process to ensure the final product meets the required purity specifications.
Process Understanding and Validation: A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing a robust and well-controlled manufacturing process. Process validation ensures that the process consistently produces a product of the desired quality.
By implementing these comprehensive control strategies, the formation of impurities during the synthesis of this compound and its derivatives can be effectively minimized, ensuring the quality and consistency of the final product.
Advanced Analytical Methodologies in the Study of 6 Methylsulfonyl Pyridin 3 Yl Methanol
Chromatographic Separation Techniques for Purity and Isomer Resolution
Chromatographic methods are fundamental in assessing the purity of (6-(Methylsulfonyl)pyridin-3-yl)methanol and separating it from structurally similar compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is particularly effective for purity assessment and quantification in reaction mixtures and final products. A typical HPLC method would involve a reversed-phase column where the polar analyte is eluted with a polar mobile phase.
Detailed Research Findings: In a representative reversed-phase HPLC method, a C18 column is often employed. The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in the molecule allows for strong UV absorbance. The method can be optimized to separate this compound from its starting materials, by-products, and potential isomers.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Gas Chromatography (GC)
Gas Chromatography is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis may be feasible, potentially with derivatization of the hydroxyl group to increase volatility and improve peak shape. A polar capillary column would be appropriate for this polar molecule.
Detailed Research Findings: A hypothetical GC method would utilize a high-temperature capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) stationary phase, to manage the polarity of the analyte. The use of a flame ionization detector (FID) would provide sensitive detection. For successful analysis, the injector and detector temperatures must be carefully optimized to prevent compound degradation.
Table 2: Hypothetical GC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | FID at 260 °C |
| Injection Mode | Split (20:1) |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both qualitative and quantitative information, making them powerful tools for structural elucidation and impurity identification.
GC-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing information on their molecular weight and fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups.
Detailed Research Findings: In a GC-MS analysis, the electron ionization (EI) mass spectrum of this compound would be expected to exhibit a molecular ion peak (M+) at m/z 187. The fragmentation pattern would likely involve cleavage of the C-S bond, loss of the methylsulfonyl group, and fragmentation of the pyridine ring, providing structural confirmation.
Table 3: Expected Mass Fragments in GC-MS (EI) Analysis
| m/z | Proposed Fragment Identity |
|---|---|
| 187 | [M]+ (Molecular Ion) |
| 170 | [M-OH]+ |
| 108 | [M-SO2CH3]+ |
LC-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that couples HPLC with mass spectrometry. It is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. Electrospray ionization (ESI) is a common ionization technique used for such molecules.
Detailed Research Findings: Using LC-MS with positive ion mode ESI, this compound would be expected to be detected as the protonated molecule [M+H]+ at m/z 188. This technique is extremely useful for confirming the molecular weight of the main component and for identifying and quantifying trace-level impurities that may not be detectable by UV.
Table 4: LC-MS Parameters and Expected Observations
| Parameter | Condition/Observation |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Expected Parent Ion | [M+H]+ at m/z 188 |
| Application | Confirmation of molecular weight, impurity profiling |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. By precisely measuring the percentage of carbon, hydrogen, nitrogen, and sulfur, the empirical formula of this compound can be experimentally verified.
Detailed Research Findings: The theoretical elemental composition of this compound (C7H9NO3S) is calculated based on its molecular formula. Experimental values obtained from a combustion analysis should closely match these theoretical percentages to confirm the empirical formula and support the compound's identity and purity.
Table 5: Elemental Composition of this compound (C7H9NO3S)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 44.91 |
| Hydrogen (H) | 4.85 |
| Nitrogen (N) | 7.48 |
| Oxygen (O) | 25.64 |
Thermal Analysis (TGA, DSC) for Thermal Stability and Phase Transitions
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for determining the thermal stability and phase behavior of this compound. These methods provide critical data on how the compound behaves under controlled temperature changes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is crucial for determining its decomposition temperature. In a typical TGA experiment under an inert nitrogen atmosphere, the compound is expected to be stable up to a certain temperature, after which a loss of mass indicates thermal decomposition. The decomposition of aromatic sulfonyl compounds can be complex, and the specific degradation pathway for this molecule would involve the breakdown of its constituent functional groups. acs.org
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify phase transitions such as melting and crystallization. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak provide information about the purity and crystalline nature of the compound. For comparison, the thermal behavior of various pharmaceutical compounds, including those with aromatic rings and sulfonyl groups, has been extensively studied, revealing that such compounds often exhibit sharp melting points, indicative of a crystalline solid form. nih.gov
The combined TGA and DSC data provide a comprehensive thermal profile of the compound. For instance, the thermal analysis of some pyrimidine (B1678525) derivatives shows that substitutions on the aromatic ring significantly affect the thermal stability and decomposition kinetics. researchgate.net Similarly, the methylsulfonyl and methanol (B129727) groups on the pyridine ring of this compound will influence its thermal properties.
Interactive Data Table: Illustrative Thermal Analysis Data for this compound
| Parameter | Technique | Illustrative Value | Interpretation |
| Onset of Decomposition | TGA | 250 - 270 °C | Indicates the temperature at which significant thermal degradation begins. |
| Melting Point (Tm) | DSC | 150 - 160 °C | The temperature at which the crystalline solid transitions to a liquid. |
| Enthalpy of Fusion (ΔHf) | DSC | 25 - 35 J/g | The energy required to melt the solid, indicative of its crystallinity. |
| Weight Loss at 400 °C | TGA | 40 - 50% | Represents the extent of decomposition at a higher temperature. |
Surface Analysis Techniques for Solid-State Characterization
The surface properties of a solid-state compound are critical for its dissolution rate, bioavailability, and interaction with other substances. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) provide detailed information about the surface chemistry, morphology, and topography of this compound.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide a detailed understanding of the surface chemistry.
The XPS spectrum would show peaks corresponding to the core level electrons of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). The binding energies of these peaks are characteristic of the specific chemical environment of each atom. For instance, the N 1s peak for the pyridine ring would have a distinct binding energy. nih.govresearchgate.net The S 2p peak for the methylsulfonyl group would show a binding energy indicative of sulfur in a high oxidation state (+6). researchgate.net High-resolution scans of each element's peak can be used to deconvolute different chemical states. For example, the C 1s spectrum can be resolved into components corresponding to C-C/C-H in the pyridine ring, C-N, C-S, and C-O from the methanol group.
Interactive Data Table: Expected Binding Energies in XPS Analysis of this compound
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Carbon | C 1s | ~284.8 | C-C, C-H (adventitious carbon and pyridine ring) |
| ~285.5 | C-N (pyridine ring) | ||
| ~286.5 | C-O (methanol group) | ||
| ~287.0 | C-S (methylsulfonyl group) | ||
| Nitrogen | N 1s | ~399.0 | Pyridinic Nitrogen |
| Oxygen | O 1s | ~532.5 | O=S (sulfonyl group) |
| ~533.5 | O-H (methanol group) | ||
| Sulfur | S 2p | ~168.5 | S(+6) in -SO2- (sulfonyl group) |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. For this compound, SEM would be used to visualize the morphology of the crystalline powder.
SEM images can reveal the shape, size, and surface texture of the crystals. researchgate.net This information is important for understanding the material's flowability and compaction properties, which are critical in pharmaceutical manufacturing. The images could show well-defined crystalline structures, such as prisms or needles, or they could reveal more irregular agglomerates. The presence of a uniform particle size distribution is often desirable for consistent processing.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. AFM provides a three-dimensional surface profile. In the context of this compound, AFM would be used to obtain detailed topographical information at the nanoscale. spectraresearch.com
AFM can measure surface roughness with high precision. For a crystalline solid, the surface is expected to be relatively smooth, but defects such as terraces, steps, and pits can be visualized. researchgate.net The data obtained from AFM can be quantified to provide parameters like the root-mean-square (RMS) roughness. This level of detail is crucial for understanding the surface energy and dissolution behavior of the compound at a microscopic level.
Interactive Data Table: Illustrative Surface Analysis Findings for this compound
| Analytical Technique | Parameter Measured | Illustrative Finding | Significance |
| XPS | Elemental Composition | C, N, O, S in expected stoichiometric ratios. | Confirms the presence of all constituent elements on the surface. |
| Chemical State of Sulfur | S 2p peak at ~168.5 eV. | Confirms the +6 oxidation state of sulfur in the sulfonyl group. | |
| SEM | Particle Morphology | Prismatic or plate-like crystals. | Provides insight into the crystalline habit and potential processing behavior. |
| Particle Size Distribution | 10 - 50 µm range. | Influences powder flow, compaction, and dissolution rate. | |
| AFM | Surface Topography | Smooth terraces with occasional step edges. | Indicates a well-ordered crystalline surface. |
| RMS Roughness | 1 - 5 nm over a 1x1 µm area. | Quantifies the smoothness of the crystal surface at the nanoscale. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (6-(Methylsulfonyl)pyridin-3-yl)methanol?
- Methodology : A common approach involves functionalizing pyridine rings via Suzuki-Miyaura cross-coupling to introduce substituents, followed by sulfonation. For example, boronic acid derivatives (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) can react with halogenated intermediates under palladium catalysis . Subsequent oxidation or substitution steps introduce the methylsulfonyl group. Methanol groups are typically introduced via reduction of esters or aldehydes using agents like NaBH₄ .
- Key Data : LCMS (m/z 366 [M+H]⁺) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) are critical for tracking reaction progress .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Techniques :
- X-ray crystallography : Resolve crystal structures using SHELX programs, which are robust for small-molecule refinement .
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methylsulfonyl protons, ¹³C NMR for pyridine ring carbons) .
- LCMS/HPLC : Monitor purity (>95%) and molecular ion peaks .
Q. How does the methylsulfonyl group influence the compound’s stability under varying pH and temperature?
- Stability Profile :
- The electron-withdrawing methylsulfonyl group enhances hydrolytic stability but may reduce solubility in polar solvents.
- Store under inert conditions (N₂ atmosphere) at 2–8°C to prevent degradation. Solubility in methanol or DMSO is typical for derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in substitution and oxidation reactions?
- Reactivity :
- Oxidation : The hydroxymethyl group oxidizes to carboxylic acids using KMnO₄ or CrO₃ .
- Substitution : The methylsulfonyl group directs electrophilic substitution to the pyridine ring’s 4-position due to its meta-directing nature. Fluorination or bromination can occur under radical initiators .
- Kinetic Data : Reaction rates depend on solvent polarity (e.g., DMSO accelerates SNAr reactions due to high dielectric constant) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methods :
- Docking Studies : Use Glide (Schrödinger) for ligand-receptor binding predictions. Glide’s OPLS-AA force field accurately models torsional flexibility and nonbonded interactions .
- DFT Calculations : Analyze electronic effects of the methylsulfonyl group (e.g., charge distribution, frontier molecular orbitals) to predict reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If CYP450 inhibition (e.g., CYP1A2) is reported inconsistently:
Validate assay conditions (e.g., microsomal vs. recombinant enzyme systems).
Use isothermal titration calorimetry (ITC) to measure binding affinities directly.
Cross-reference with structural analogs (e.g., trifluoromethyl derivatives) to identify SAR trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
